![molecular formula C22H15FN4O4S B2925105 ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate CAS No. 1251581-15-3](/img/new.no-structure.jpg)
ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate is a multifaceted organic compound with intriguing properties. Characterized by a unique molecular structure, this compound holds potential significance in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate, the process typically involves multi-step organic reactions. Key stages may include:
Benzimidazole Formation: : Initial formation of the benzimidazole core, often through a condensation reaction involving o-phenylenediamine and formic acid.
Pyrrolidine Carbonylation: : Addition of the pyrrolidin-1-ylcarbonyl group to the benzimidazole structure using reagents like carbonyl chloride.
Esterification: : Introduction of the ethyl ester group through esterification using ethanol and suitable catalysts.
Amination: : Formation of the amide linkage by reacting intermediates with ethylamine or similar reagents.
Industrial Production Methods: Industrial production may adopt these routes with optimization for scalability:
Continuous Flow Synthesis: : Utilizing continuous flow reactors to enhance yield and efficiency.
Green Chemistry Approaches: : Employing environmentally friendly solvents and catalysts.
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction processes can convert it to amine derivatives using reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Various substitution reactions can occur, particularly at the benzimidazole or pyrrolidinyl moieties, utilizing halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Alkyl halides in the presence of strong bases.
Major Products Formed
Oxidation: : May yield carboxylic acids or ketones.
Reduction: : Produces amine derivatives.
Substitution: : Can generate alkyl or aryl substituted compounds.
Scientific Research Applications
Ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate finds applications across diverse research fields:
Chemistry: : Employed as a building block in organic synthesis and for the development of novel materials.
Biology: : Investigated for its potential bioactive properties, including enzyme inhibition and interaction with biological targets.
Medicine: : Explored for its potential therapeutic effects, particularly in areas such as antimicrobial and anticancer research.
Industry: : Utilized in the manufacture of specialized coatings, polymers, and advanced materials.
Mechanism of Action
Molecular Targets and Pathways: The compound may interact with specific enzymes or receptors, modifying their activity through binding or inhibition. This interaction can influence cellular pathways, leading to varied biological effects.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Similar compounds, such as other benzimidazole derivatives or ethyl esters, may share some properties but differ in potency, specificity, or application scope.
List of Similar Compounds
2-{[({2-[5-(morpholin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate.
Ethyl 2-{[({2-[5-(piperidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate.
In essence, ethyl 2-{[({2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}amino)carbonyl]amino}benzoate stands out due to its unique structure and the variety of applications it offers, from industrial uses to potential medical breakthroughs.
Properties
CAS No. |
1251581-15-3 |
|---|---|
Molecular Formula |
C22H15FN4O4S |
Molecular Weight |
450.44 |
IUPAC Name |
3-(2-fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15FN4O4S/c1-30-14-6-4-5-13(11-14)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)16-8-3-2-7-15(16)23/h2-11H,12H2,1H3 |
InChI Key |
FMAUQNVLSVOCGD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


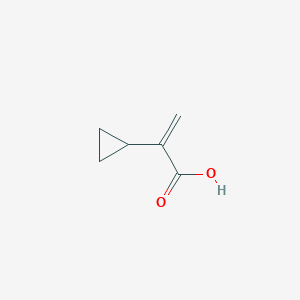
![N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2925025.png)
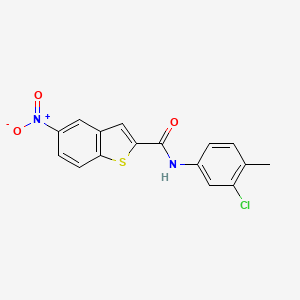
![N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925028.png)
![1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2925031.png)
![5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2925032.png)
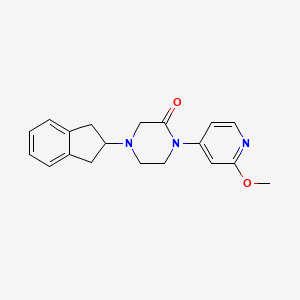

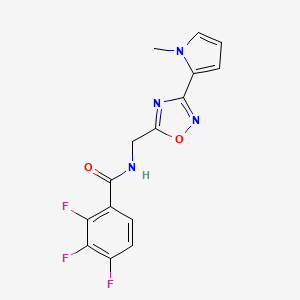
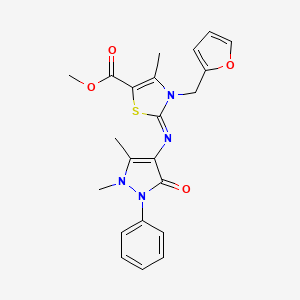

![3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B2925041.png)
![4-(2-{[4-(3,5-Dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2925042.png)
![2-(2-methoxyphenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2925045.png)
